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Compound of Interest

Compound Name: Agh-107

Cat. No.: B15614997

This guide provides a meta-analysis of the available research on AbGn-107, an antibody-drug
conjugate investigated for the treatment of advanced gastrointestinal (GI) cancers. It is
intended for researchers, scientists, and drug development professionals, offering a
comparison with alternative standard-of-care treatments based on available experimental data.
It is important to note that the data for AbGn-107 is from a Phase la clinical trial and not from
direct comparative studies.

Executive Summary

AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a Lewis A-like
glycol-epitope expressed on various Gl cancer cells.[1][2] A Phase la clinical trial
(NCT02908451) evaluated its safety and preliminary efficacy in patients with chemo-refractory
gastric, colorectal, pancreatic, or biliary cancers.[1][2] The study showed a manageable safety
profile and modest clinical activity in a heavily pretreated patient population.[3] This guide
summarizes the findings from this trial and places them in the context of existing therapeutic
options for these difficult-to-treat cancers.

Data Presentation: AbGn-107 Phase la Trial Efficacy
and Safety

The following tables summarize the quantitative data from the multicenter Phase la study of
AbGn-107.[1][3]
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Table 1: Efficacy of AbGn-107 in Advanced Gastrointestinal Cancers

Efficacy Endpoint Result

Patient Population

Objective Response Rate

39 patients enrolled in dose-

Partial Response in 1 subject

(ORR)

escalation phase

Stable Disease in 18 subjects

Best Response
(46.2%)

39 patients enrolled in dose-

escalation phase

Disease Control > 6 months

46 patients (39 in dose-

6 subjects (13.0%)

escalation + 7 in expansion)

Durable Disease Control > 180

days cancer)

4 patients (all pancreatic

35 patients enrolled at the time

of this specific report

Table 2: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events (TEAES) with

AbGn-107

Adverse Event

Frequency

Infections

Most common

Cytopenias

Most common

Hyponatremia

Most common

Fatigue

Most common (29% all grades)

Abdominal Pain

Most common

Diarrhea

Most common (14% all grades)

Neutropenia

5 patients (Grade 3 or 4)

Febrile Neutropenia

1 episode

CK Elevation

1 patient (Grade 4)

Arthralgias

1 patient (Grade 3)
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Comparison with Standard of Care in Chemo-
refractory Gastrointestinal Cancers

Direct comparative data for AbGn-107 against standard of care is not available. The following
table provides an overview of some established second- and third-line therapies for advanced
Gl cancers for contextual comparison. Efficacy can vary significantly based on patient
population, specific cancer type, and prior treatments.

Table 3: Overview of Selected Standard-of-Care Options for Chemo-refractory Gl Cancers
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Cancer Type

Treatment Option

Reported Efficacy
(examples)

Gastric Cancer

Trifluridine/tipiracil

Median OS: 5.7 months vs 3.6

months for placebo[4]

Nivolumab

Median OS: 5.26 months vs
4.14 months for placebo[5]

Colorectal Cancer

Regorafenib

Median OS: 6.4 months vs 5.0

months for placebo[6]

TAS-102 (trifluridine/tipiracil)

Indicated for previously treated
mCRCI[6]

Cetuximab (for KRAS wild-
type)

Response Rate (in
combination with irinotecan):
22.9% vs 10.8% for cetuximab

alone[7]

Pancreatic Cancer

FOLFIRINOX (after

gemcitabine-based therapy)

Considered a standard
option[8][9]

Gemcitabine + nab-paclitaxel
(after FOLFIRINOX)

Median OS: 8.5 months (first-
line)[10]

Nanoliposomal irinotecan + 5-
FU/LV

Median OS: 6.1 months vs 4.2
months for 5-FU/LV alone[10]

Biliary Tract Cancer

FOLFOX

Median OS: 6.2 months vs 5.3
months with supportive
care[11]

Gemcitabine + cisplatin

Median OS: 11.7 months (first-
line)[11]

Experimental Protocols

AbGn-107 Phase la Clinical Trial (NCT02908451) Methodology[1][2]
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» Study Design: A multicenter, open-label, Phase la dose-escalation study with a standard 3+3
design, followed by a cohort expansion phase.

o Patient Population: Patients with chemo-refractory, locally advanced, recurrent, or metastatic
gastric, colorectal, pancreatic, or biliary cancer with an ECOG performance status of 0-1.
Positive AG-7 expression was not required for the dose-escalation phase.

o Treatment Regimen: AbGn-107 was administered intravenously. Dosing was evaluated at
intervals of every 4 weeks (0.1-1.2 mg/kg) and every 2 weeks (0.8-1.0 mg/kg). The selected
dose for the expansion cohort was 1.0 mg/kg every 2 weeks.

o Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)
of AbGn-107.

e Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and
preliminary anti-tumor activity (Objective Response Rate per RECIST 1.1).

e Assessments: Tumor assessments were performed every 8 weeks. Safety was monitored
throughout the study, with dose-limiting toxicities (DLTs) assessed during the first 4 weeks of
treatment.

Mandatory Visualization
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Caption: Mechanism of action of the antibody-drug conjugate AbGn-107.

AbGn-107 Phase la Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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